3-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
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Overview
Description
3-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a thiazole ring. The thiazole ring is further substituted with a thiophene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For example, some thiazole derivatives have been found to have antitumor and cytotoxic activity, demonstrating potent effects on human tumor cell lines .
Result of Action
Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their action and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoic acid with an amine under dehydrating conditions.
Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group on the benzene ring using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (Vitamin B1) and various thiazole-based drugs.
Thiophene Derivatives: Compounds containing thiophene rings, such as thiophene-2-carboxylic acid and its derivatives.
Uniqueness
3-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
3-Methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.
The molecular formula of this compound is C15H11N3OS3, with a molecular weight of approximately 345.5 g/mol. The compound features a methoxy group, a thiazole moiety, and a thiophene ring, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cancer progression and other diseases. Notably, compounds with similar structures have been shown to inhibit key signaling pathways associated with cancer cell proliferation and survival.
Biological Activity Overview
Research indicates that derivatives of thiazole and thiophene compounds exhibit various biological activities, including:
- Anticancer Activity : Many thiazole derivatives demonstrate significant anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have shown that compounds targeting the EGFR and HER-2 pathways can effectively reduce tumor growth in breast cancer models .
- Antimicrobial Properties : Compounds containing thiophene and thiazole rings have exhibited antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
Research Findings
Recent studies have highlighted the efficacy of this compound in various assays:
- Cell Viability Assays : The compound has been tested using CCK-8 assays on different cancer cell lines (e.g., MCF-7, SK-BR-3). Results indicated substantial inhibition of cell viability, particularly against SK-BR-3 cells, with IC50 values comparable to established anticancer agents .
- Mechanistic Studies : Further investigations revealed that the compound could induce cytochrome c release and promote reactive oxygen species (ROS) expression, leading to apoptosis in cancer cells. Additionally, it was found to inhibit angiogenesis by reducing the secretion of vascular endothelial growth factor (VEGF) .
- In Vivo Studies : In animal models, this compound demonstrated promising results in reducing tumor size with minimal toxicity observed in healthy tissues .
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to similar compounds:
Compound Name | Anticancer Activity | Antimicrobial Activity | Other Notable Effects |
---|---|---|---|
This compound | High | Moderate | Induces apoptosis via ROS |
YH-9 (similar derivative) | Very High | Low | Dual-target inhibitor for EGFR/HER-2 |
Other Thiazole Derivatives | Variable | High | Various modes of action across different targets |
Case Studies
One notable case study involved the application of thiazole derivatives in breast cancer treatment. A series of compounds were synthesized and evaluated for their ability to inhibit EGFR and HER-2 signaling pathways. Among these, some derivatives exhibited IC50 values significantly lower than standard treatments, indicating their potential as effective therapeutic agents .
Properties
IUPAC Name |
3-methoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c1-19-11-5-2-4-10(8-11)14(18)17-15-16-12(9-21-15)13-6-3-7-20-13/h2-9H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHMGAATBIRYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.